
(1R)-1-(4-Cyclopentyloxyphenyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-Cyclopentyloxyphenyl)propylamine is an organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)propylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of a phenol derivative with cyclopentanol under acidic or basic conditions to form the cyclopentyloxyphenyl intermediate.
Attachment of the Propylamine Chain: The intermediate is then reacted with a suitable propylamine derivative under conditions that favor the formation of the desired this compound.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(4-Cyclopentyloxyphenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The phenyl ring and the amine group can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(4-Methoxyphenyl)propylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(4-Ethoxyphenyl)propylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
(1R)-1-(4-Cyclopentyloxyphenyl)propylamine is unique due to the presence of the cyclopentyloxy group, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(1R)-1-(4-cyclopentyloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h7-10,12,14H,2-6,15H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
SOTHMQDFMAKNCH-CQSZACIVSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


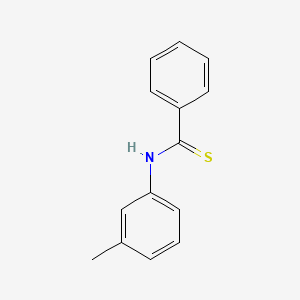
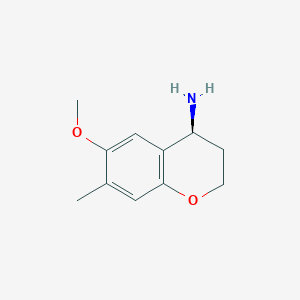
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
![(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
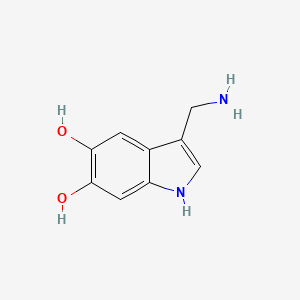
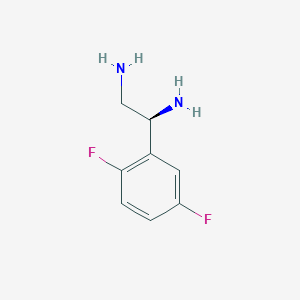
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
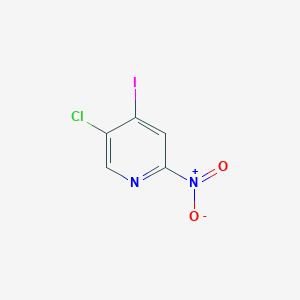
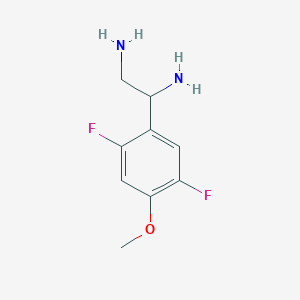
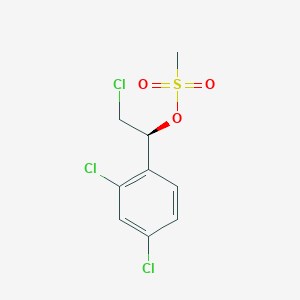


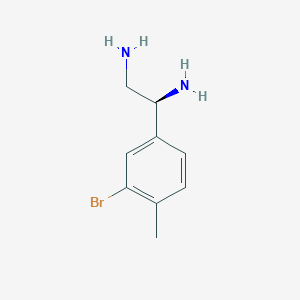
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)
